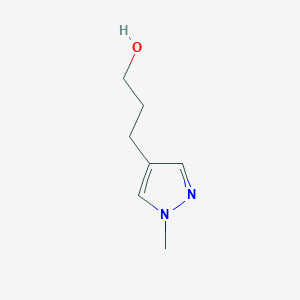












|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][N:12]1[CH:16]=[C:15]([CH2:17][CH2:18][CH2:19][OH:20])[CH:14]=[N:13]1.Cl>ClCCl.C(N(CC)CC)C>[CH3:11][N:12]1[CH:16]=[C:15]([CH2:17][CH2:18][CH:19]=[O:20])[CH:14]=[N:13]1
|


|
Name
|
|
|
Quantity
|
0.361 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0.381 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=CC(=C1)CCCO
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|


|
Type
|
CUSTOM
|
|
Details
|
with efficient stirring over 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
After 20 minutes below -65° C.
|
|
Duration
|
20 min
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at the same temperature for 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
WAIT
|
|
Details
|
at -45~-40° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
by stirring for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with a mixture of dichloromethane and methanol several times
|
|
Type
|
CONCENTRATION
|
|
Details
|
The extract was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was chromatographed on a silica gel using
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of dichloromethane and methanol as an eluent
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=CC(=C1)CCC=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |